molecular formula C20H24N2O5S B2683948 4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953962-22-6

4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No. B2683948
CAS RN: 953962-22-6
M. Wt: 404.48
InChI Key: MLKYCWIZFMLAOH-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MMOP or MMOPES, and its chemical structure consists of a benzene sulfonamide group, a methyl group, and a morpholino group. In

Scientific Research Applications

Anti-Inflammatory Agents

The title compound exhibits potential anti-inflammatory activity. It belongs to the class of 4(3H)-quinazolinone derivatives, which have been evaluated as COX-2 inhibitors . COX-2 (cyclooxygenase-2) is an enzyme involved in inflammation, and inhibiting it can help manage inflammatory conditions. The presence of para-sulfonamide or para-sulfonylmethane substituents enhances COX-2 selectivity and inhibitory potency. This compound’s structure includes a p-benzenesulfonamide moiety, which contributes to its anti-inflammatory properties.

COX-2 Inhibition

Molecular docking studies suggest that a 2,3-disubstituted-4(3H)-quinazolinone with a p-benzenesulfonamide group at C-2 and a phenyl ring at N-3 could be a potent COX-2 inhibitor . COX-2 inhibitors are valuable in managing pain, inflammation, and related disorders.

properties

IUPAC Name

4-methoxy-3-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-15-12-17(8-9-18(15)26-2)28(24,25)21-13-20(23)22-10-11-27-19(14-22)16-6-4-3-5-7-16/h3-9,12,19,21H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKYCWIZFMLAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

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